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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B3043188 Get Quote

For researchers, scientists, and drug development professionals seeking to stabilize protein-

protein interactions, Disuccinimidyl tartrate (DST) offers a versatile tool. This guide provides

a comprehensive comparison of DST with other crosslinking agents and details the

experimental workflow for confirming these crosslinks using Western blotting.

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent.[1][2]

[3] Its key feature is the presence of a central diol in its spacer arm, which allows for the

cleavage of the crosslink under mild conditions using sodium meta-periodate.[1][2][4] This

cleavability is advantageous for applications requiring the reversal of crosslinks without

disturbing native protein disulfide bonds.[5][6]

Confirmation of successful crosslinking is paramount. Western blotting is a widely used and

straightforward method to visualize the results of a crosslinking experiment.[4][7][8] The

formation of a covalent bond between two proteins results in a product with a higher molecular

weight, which can be observed as a shift in band migration on an SDS-PAGE gel.[1][4]

Comparing Crosslinking Agents
The choice of crosslinking agent is critical and depends on the specific experimental goals.

Here, we compare DST to other commonly used crosslinkers.
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Feature
Disuccinimidyl
Tartrate (DST)

Disuccinimidyl
Suberate (DSS)

Bis(sulfosuccinimi
dyl) Suberate (BS3)

Type
Homobifunctional,

Amine-reactive

Homobifunctional,

Amine-reactive

Homobifunctional,

Amine-reactive

Cleavability
Cleavable (Sodium

meta-periodate)
Non-cleavable Non-cleavable

Solubility

Soluble in organic

solvents (e.g., DMSO,

DMF)[1]

Water-insoluble

(dissolve in DMSO or

DMF first)[9]

Water-soluble[10]

Membrane

Permeability

Membrane-

permeable[1]

Membrane-

permeable[9]

Membrane-

impermeable[10]

Spacer Arm Length 6.4 Å[5] 11.4 Å 11.4 Å

Primary Application

Reversible

intracellular and

intramembrane

crosslinking

Intracellular

crosslinking

Cell surface

crosslinking

Experimental Workflow and Protocols
The following diagram and protocols outline the key steps for confirming DST-mediated protein

crosslinks by Western blot.

Protein Crosslinking

Western Blot Analysis
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Figure 1. Experimental workflow for confirming DST crosslinks by Western blot.

Protocol 1: DST Crosslinking of Proteins
Sample Preparation: Prepare your protein sample in a non-amine-containing buffer, such as

phosphate-buffered saline (PBS), at an appropriate pH (typically 7-9) for the NHS-ester

reaction.[4]

DST Preparation: Immediately before use, dissolve DST in an organic solvent like DMSO or

DMF to create a stock solution.[1] Due to the hydrolysis of the NHS-ester moiety, do not

store the stock solution.[9]

Crosslinking Reaction: Add the DST stock solution to your protein sample to achieve the

desired final concentration. The optimal concentration should be determined empirically but

typically ranges from 0.25 to 2 mM.

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or

4°C.

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such

as 1M Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-50 mM.[7] Incubate for an

additional 15 minutes at room temperature.

Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction

mixture and heat at 95-100°C for 5-10 minutes.

Protocol 2: Western Blot Analysis
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis

to separate the proteins by size. Include a non-crosslinked control sample for comparison.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your

protein of interest overnight at 4°C or for 1-2 hours at room temperature.

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, detect the signal using an enhanced chemiluminescence

(ECL) substrate and image the blot. A successful crosslink will be indicated by the

appearance of a band at a higher molecular weight compared to the non-crosslinked control.

[1]

Protocol 3: Cleavage of DST Crosslinks
To confirm that the observed higher molecular weight band is indeed due to DST crosslinking, a

cleavage reaction can be performed.

Cleavage Reaction: Take an aliquot of the quenched crosslinking reaction and add sodium

meta-periodate to a final concentration of 15 mM.[2][4] Incubate for 1 hour at room

temperature.

Sample Preparation and Analysis: Prepare the cleaved sample for SDS-PAGE and analyze it

by Western blot alongside the crosslinked and non-crosslinked samples.

Interpretation: Successful cleavage will result in the disappearance of the high molecular

weight crosslinked band and the reappearance of the monomeric protein band.

Data Interpretation and Quantitative Analysis
The primary qualitative confirmation of DST crosslinking is the appearance of a new, higher

molecular weight band on the Western blot. For a more quantitative analysis, densitometry can

be used to measure the intensity of the bands. By comparing the intensity of the crosslinked

band to the remaining monomeric band, the efficiency of the crosslinking reaction can be

estimated. However, for accurate quantitative western blotting, it is crucial to ensure that the

signal is not saturated and to use appropriate loading controls.[11]

By following these protocols and considering the comparative properties of different

crosslinkers, researchers can effectively utilize DST to study protein-protein interactions and
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confidently confirm their findings through Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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